molecular formula C8H9NO3 B1610070 Ethyl 2-vinyloxazole-4-carboxylate CAS No. 460081-24-7

Ethyl 2-vinyloxazole-4-carboxylate

Cat. No.: B1610070
CAS No.: 460081-24-7
M. Wt: 167.16 g/mol
InChI Key: NHZCFRYMZBTWEC-UHFFFAOYSA-N
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Description

Ethyl 2-vinyloxazole-4-carboxylate is an organic compound with the molecular formula C8H9NO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-vinyloxazole-4-carboxylate can be achieved through a one-step process. The reaction involves the condensation of ethyl 2-bromoacetate with 2-amino-2-vinyl-1,3-oxazole under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-vinyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Addition Reactions: Typically involve electrophiles such as halogens or hydrogen halides.

    Heck Coupling: Requires palladium catalysts, base (e.g., triethylamine), and an inert atmosphere (e.g., nitrogen or argon).

Major Products

    Addition Reactions: Products include halogenated derivatives of this compound.

    Heck Coupling: Products are arylated derivatives of the compound.

Scientific Research Applications

Ethyl 2-vinyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-vinyloxazole-4-carboxylate in chemical reactions involves the reactivity of its vinyl and oxazole groups. The vinyl group can participate in addition and coupling reactions, while the oxazole ring can engage in nucleophilic and electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-vinyl-1,3-oxazole-4-carboxylate
  • Methyl 2-vinyloxazole-4-carboxylate
  • Ethyl 2-ethenyl-1,3-oxazole-4-carboxylate

Uniqueness

Its vinyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-ethenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCFRYMZBTWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462219
Record name Ethyl 2-vinyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-24-7
Record name Ethyl 2-vinyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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